Alclofenac
Overview
Description
Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic and anti-inflammatory properties. It was indicated for the treatment of rheumatoid arthritis, ankylosing spondylitis, and other painful arthritic conditions . it was withdrawn from the market in the United Kingdom in 1979 due to safety concerns .
Mechanism of Action
Target of Action
Alclofenac primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as cyclooxygenase (COX-2) , plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as an antagonist to Prostaglandin G/H synthase 2 . It inhibits the enzyme through the reversible block of the cyclooxygenase pathway . This prevents the production of inflammatory mediators such as prostacyclins and prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in the inflammatory response. This leads to a decrease in inflammation and pain.
Pharmacokinetics
The absorption of this compound from the gastrointestinal tract is irregular, with maximum plasma concentrations reached within 1-4 hours after oral or rectal administration . The volume of distribution is 0.1 L/kg, and it binds to plasma proteins at a rate of 90-99% . The main metabolic product is this compound itself and this compound glucuronide . It is excreted in the urine mainly as glucuronide and as the unchanged active substance . The plasma half-life varies between 1.5 and 5.5 hours .
Result of Action
The molecular effect of this compound’s action is the inhibition of prostaglandin synthesis, leading to a reduction in the production of inflammatory mediators . On a cellular level, this results in a decrease in inflammation and pain. This compound is indicated for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies .
Biochemical Analysis
Biochemical Properties
Alclofenac is an inhibitor of prostaglandin H2 synthase . The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .
Cellular Effects
This compound is indicated in rheumatology, in particular for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies . It has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of prostaglandin H2 synthase . This inhibition occurs through the reversible block of the cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .
Temporal Effects in Laboratory Settings
The absorption of this compound from the gastrointestinal tract is irregular . After oral or rectal administration, maximum plasma concentrations are reached within 1-4 hours . The plasma half-life varies between 1.5 and 5.5 hours .
Metabolic Pathways
The main metabolic product of this compound is this compound itself and this compound glucuronide . This compound is excreted in the urine mainly as glucuronide and as unchanged active substance .
Transport and Distribution
The volume of distribution of this compound is 0.1 L/kg . The binding to plasma proteins is 90-99% . This suggests that this compound is widely distributed in the body and is extensively bound to plasma proteins.
Subcellular Localization
Given its role as an inhibitor of prostaglandin H2 synthase , it can be inferred that it likely localizes to the sites where this enzyme is found, which includes the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Alclofenac can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 3-chloro-4-allyloxybenzaldehyde. This intermediate is then subjected to a Grignard reaction with methyl magnesium bromide to yield 3-chloro-4-allyloxyphenylacetic acid . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
Alclofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield phenolic and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alclofenac has been extensively studied for its pharmacological properties and therapeutic efficacy. It has been used in:
Chemistry: As a model compound for studying the synthesis and reactivity of NSAIDs.
Biology: To investigate its effects on inflammatory pathways and prostaglandin synthesis.
Medicine: For the treatment of rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions.
Industry: In the development of new NSAIDs and related compounds.
Comparison with Similar Compounds
Alclofenac is chemically related to other NSAIDs such as ibuprofen and diclofenac. While all these compounds share similar mechanisms of action, this compound was found to have a different safety profile, leading to its withdrawal from the market . Some similar compounds include:
Ibuprofen: Another NSAID used for pain relief and inflammation.
Diclofenac: A widely used NSAID with a similar mechanism of action.
Aceclofenac: A derivative of diclofenac with improved gastrointestinal tolerability.
This compound’s uniqueness lies in its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020038 | |
Record name | Alclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action | |
Record name | Alclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22131-79-9 | |
Record name | Alclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alclofenac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alclofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALCLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alclofenac?
A1: this compound, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting prostaglandin H2 synthase (PGHS), also known as cyclooxygenase (COX). [] This enzyme is crucial for the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.
Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?
A2: While the research provided doesn't explicitly state this compound's COX isoform selectivity, structural analysis suggests it binds to the same site on PGHS-1 as other NSAIDs with varying inhibition kinetics. [] This implies that its selectivity profile might be similar to ibuprofen and flurbiprofen, showing a preference for COX-1 inhibition.
Q3: How does the inhibition of PGHS by this compound translate to its therapeutic benefits in rheumatoid arthritis?
A3: By inhibiting PGHS and reducing prostaglandin production, this compound effectively reduces inflammation and pain in rheumatoid joints. [, ] This leads to improvements in morning stiffness, grip strength, and overall disease activity in individuals with rheumatoid arthritis.
Q4: What is the evidence supporting this compound's efficacy in other inflammatory conditions besides rheumatoid arthritis?
A4: Studies show that this compound demonstrates efficacy in managing pain and inflammation associated with conditions like ankylosing spondylitis, low back pain, and dysmenorrhea. [, , ] These findings suggest broader therapeutic potential for this compound in various inflammatory conditions.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C13H13ClO3 and a molecular weight of 252.68 g/mol.
Q6: Are there any distinct structural features of this compound that contribute to its pharmacological activity?
A6: this compound possesses an allyloxy group, which distinguishes it from other related NSAIDs. [] Additionally, its conformational similarity to L-tryptophan has been highlighted, although its significance remains unclear. []
Q7: Has any structure-activity relationship (SAR) studies been conducted on this compound?
A7: While the provided research doesn't delve into detailed SAR studies for this compound, it highlights its structural similarity to ibuprofen and ibufenac. [] This suggests that modifications to the phenylacetic acid core structure might influence its pharmacological properties. Further research focusing on this compound's SAR would provide valuable insights into optimizing its therapeutic profile.
Q8: How is this compound absorbed and distributed in the body?
A8: this compound is well-absorbed from the gastrointestinal tract, reaching peak plasma concentrations around 2 hours after oral administration. [, ] Food intake can delay and decrease peak plasma levels but doesn't significantly affect the total amount absorbed. []
Q9: What is the primary route of elimination for this compound?
A9: this compound is primarily eliminated through metabolism and subsequent urinary excretion. [] Over 90% of the administered dose is excreted in the urine within 48 hours. []
Q10: What are the major metabolic pathways involved in this compound's breakdown?
A10: this compound undergoes metabolism to form various metabolites, including dihydroxythis compound and an epoxide intermediate. [] The epoxide metabolite, while found in low concentrations, has a relatively long half-life in urine. []
Q11: What are the common adverse effects associated with this compound?
A11: The most frequently reported adverse effect with this compound is skin rash, particularly with the tablet formulation. [] Other less common adverse events include gastrointestinal disturbances and, rarely, more severe reactions like angioedema. [, ]
Q12: Are there any specific patient populations where this compound use warrants caution?
A12: Individuals with known hypersensitivity to this compound or other NSAIDs should avoid its use. [] Caution is advised in patients with a history of gastrointestinal bleeding, renal impairment, or those taking anticoagulants, as this compound might exacerbate these conditions. []
Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in biological fluids?
A13: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of this compound in biological samples. [, ]
Q14: Have there been any efforts to develop specific formulations of this compound to enhance its bioavailability or reduce adverse effects?
A14: The research mentions the development of a capsule formulation of this compound, which was associated with a lower incidence of skin rash compared to the original tablet formulation. [] This highlights the importance of formulation strategies in optimizing drug delivery and minimizing adverse effects.
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